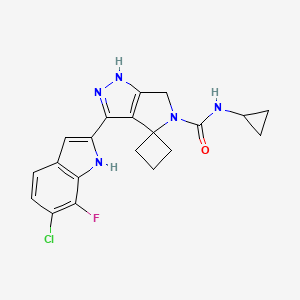
Pip5K1C-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pip5K1C-IN-2 is a chemical compound known for its inhibitory effects on phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C). This enzyme plays a crucial role in various cellular processes, including signal transduction, vesicle trafficking, and cytoskeletal dynamics. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the context of viral infections and cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pip5K1C-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving appropriate starting materials.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, and reduction.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pip5K1C-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups.
Aplicaciones Científicas De Investigación
Pip5K1C-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of PIP5K1C in various chemical processes.
Biology: Researchers utilize this compound to investigate cellular signaling pathways and the regulation of cytoskeletal dynamics.
Medicine: The compound has potential therapeutic applications in treating viral infections, such as SARS-CoV-2, by inhibiting viral entry into host cells. It is also explored for its anticancer properties.
Industry: this compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
Pip5K1C-IN-2 exerts its effects by inhibiting the activity of PIP5K1C. This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate to form phosphatidylinositol 4,5-bisphosphate, a lipid second messenger involved in various cellular processes . By inhibiting PIP5K1C, this compound disrupts these processes, leading to altered cellular signaling, vesicle trafficking, and cytoskeletal dynamics. This inhibition can prevent viral entry into host cells and reduce cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
UNI418: A dual inhibitor of PIP5K1C and PIKfyve, known for its antiviral properties against SARS-CoV-2.
Uniqueness
Pip5K1C-IN-2 is unique due to its specific inhibitory effects on PIP5K1C, making it a valuable tool for studying the enzyme’s role in cellular processes. Its potential therapeutic applications in viral infections and cancer further highlight its significance in scientific research.
Propiedades
Fórmula molecular |
C20H19ClFN5O |
|---|---|
Peso molecular |
399.8 g/mol |
Nombre IUPAC |
3-(6-chloro-7-fluoro-1H-indol-2-yl)-N-cyclopropylspiro[1,6-dihydropyrrolo[3,4-c]pyrazole-4,1'-cyclobutane]-5-carboxamide |
InChI |
InChI=1S/C20H19ClFN5O/c21-12-5-2-10-8-13(24-17(10)16(12)22)18-15-14(25-26-18)9-27(20(15)6-1-7-20)19(28)23-11-3-4-11/h2,5,8,11,24H,1,3-4,6-7,9H2,(H,23,28)(H,25,26) |
Clave InChI |
YTDADIAANXKICU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C(=C(C=C6)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


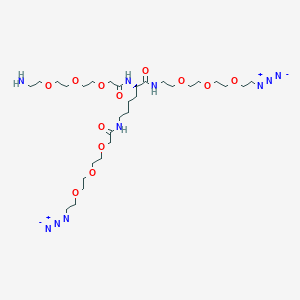

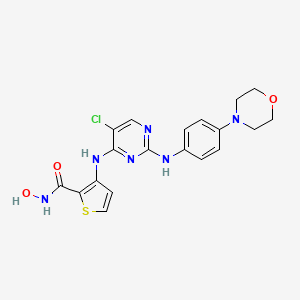

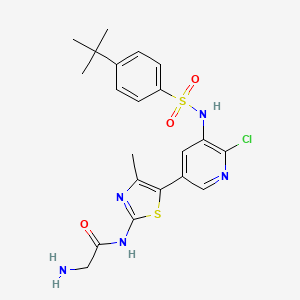
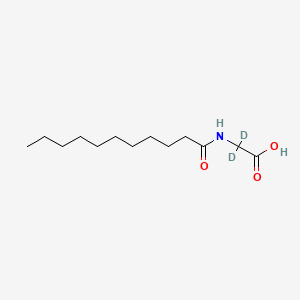
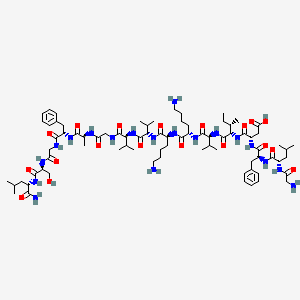
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)
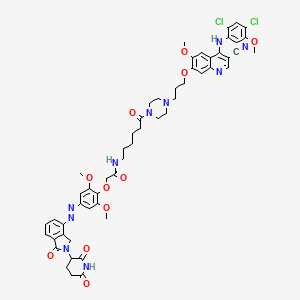
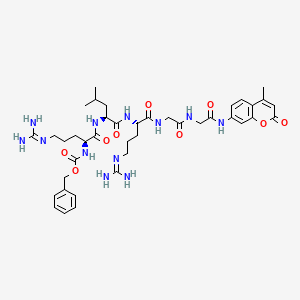
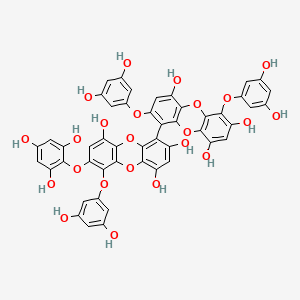
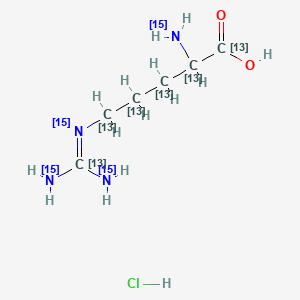
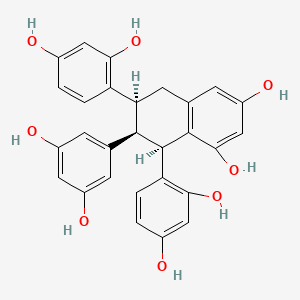
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
